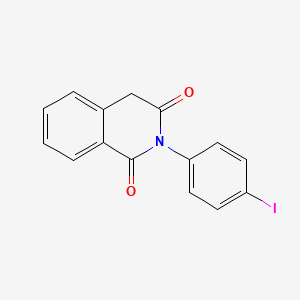
(5-Bromofuran-2-yl)(4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is one of the morpholinopyrimidine derivatives that have been synthesized and evaluated for their biological activity .
Synthesis Analysis
The synthesis of this compound involves the creation of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives . Among these derivatives, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) have been identified as the most active compounds .
Wissenschaftliche Forschungsanwendungen
- BPIP hat in präklinischen Studien vielversprechende Antitumoraktivität gezeigt. Es hemmt die Zellproliferation und induziert Apoptose (programmierter Zelltod) in Krebszellen. Forscher untersuchen sein Potenzial als neuartiges Chemotherapeutikum für verschiedene Krebsarten, darunter Brust-, Lungen- und Darmkrebs .
- BPIP wirkt als Kinase-Inhibitor und zielt dabei speziell auf Kinasen ab, die an Zellsignalwegen beteiligt sind. Durch die Blockierung dieser Kinasen stört es die abnorme Signalgebung und könnte Anwendungen bei Krankheiten haben, bei denen dysregulierten Kinasen eine Rolle spielen, wie z. B. Autoimmunerkrankungen und bestimmte Krebsarten.
- BPIP zeigt neuroprotektive Wirkungen, indem es oxidativen Stress und Entzündungen reduziert. Forscher erforschen sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und Huntington-Krankheit.
- Vorläufige Studien deuten darauf hin, dass BPIP antivirale Eigenschaften besitzt. Es hemmt die Virusreplikation, indem es mit essentiellen viralen Enzymen interferiert. Untersuchungen laufen, um seine Wirksamkeit gegen bestimmte Viren, darunter HIV und Hepatitis C, zu bewerten .
- BPIP moduliert Entzündungsreaktionen, indem es proinflammatorische Zytokine unterdrückt. Es könnte bei Erkrankungen von Vorteil sein, die durch chronische Entzündungen gekennzeichnet sind, wie z. B. rheumatoide Arthritis und entzündliche Darmerkrankungen.
- BPIP kann sich auf die Herzgesundheit auswirken, indem es glatte Gefäßmuskelzellen und die Endothelfunktion beeinflusst. Forscher untersuchen seine Auswirkungen auf die Gefäßerweiterung, die Thrombozytenaggregation und die Arteriosklerose.
Antitumor-Eigenschaften
Kinase-Hemmung
Neuroprotektion und neurodegenerative Erkrankungen
Antivirale Aktivität
Entzündungshemmende Wirkungen
Kardiale Anwendungen
Zusammenfassend lässt sich sagen, dass (5-Bromofuran-2-yl)(4-(6-Morpholinopyrimidin-4-yl)piperazin-1-yl)methanon ein vielversprechendes Potenzial in verschiedenen Bereichen bietet, von der Krebstherapie bis hin zur Neuroprotektion. Weitere Forschungsarbeiten sind jedoch erforderlich, um seine Mechanismen und klinischen Anwendungen vollständig zu verstehen. 🌟 .
Wirkmechanismus
Target of Action
The primary targets of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . Molecular docking studies revealed that the chemicals had a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them .
Biochemical Pathways
The inhibition of iNOS and COX-2 by (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone affects the production of NO and PGs, respectively . These are key mediators in the inflammatory response. By inhibiting these enzymes, the compound can reduce the concentration of these pro-inflammatory mediators, thereby mitigating inflammation .
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. By inhibiting the production of key pro-inflammatory mediators, the compound can mitigate inflammation and potentially alleviate symptoms associated with inflammation-associated disorders .
Action Environment
The action of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone can be influenced by various environmental factors. While specific factors are not mentioned in the search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of a compound. Understanding these factors is crucial for optimizing the compound’s efficacy as a therapeutic agent.
Zukünftige Richtungen
The future directions for the study of “(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone” could involve further exploration of its anti-inflammatory properties and potential therapeutic applications . Additionally, more research could be conducted to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Biochemische Analyse
Biochemical Properties
The compound (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . These interactions are primarily hydrophobic in nature .
Cellular Effects
In cellular processes, (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone has shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 proteins, thereby inhibiting the inflammatory response .
Molecular Mechanism
At the molecular level, (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone binds to the active sites of iNOS and COX-2 enzymes, forming hydrophobic interactions . This binding inhibits the enzymes, leading to a decrease in the production of NO and prostaglandins, key mediators of inflammation .
Metabolic Pathways
The metabolic pathways involving (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are not well-understood. It is known to interact with iNOS and COX-2 enzymes
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O3/c18-14-2-1-13(26-14)17(24)23-5-3-21(4-6-23)15-11-16(20-12-19-15)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHOWQOOMGCDNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2387982.png)
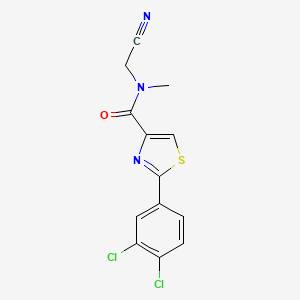
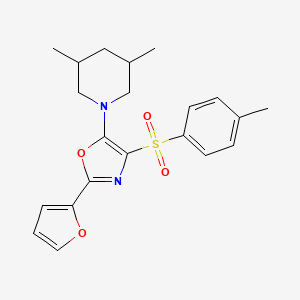
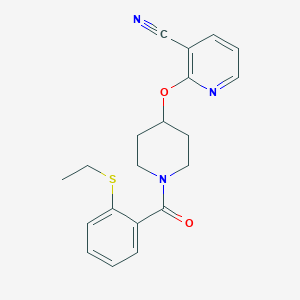

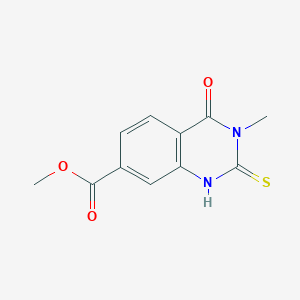
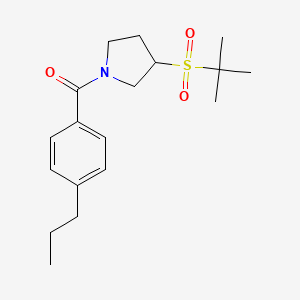
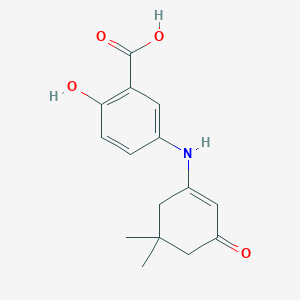

![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)
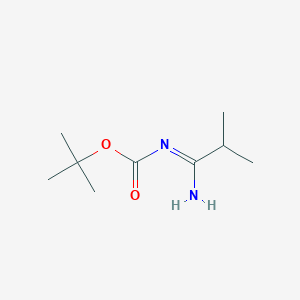
![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)
